molecular formula C14H16N4O3 B4321559 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4321559
M. Wt: 288.30 g/mol
InChI Key: RLIPMRGVUSGKCL-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, ethyl acetoacetate can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitro-substituted pyrazole is alkylated at the 1-position using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated nitro-pyrazole with 2-phenylethylamine to form the carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, or chemical oxidants like potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Pyrazoles: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the carboxamide moiety can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-4-amino-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its nitro and carboxamide functional groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-4-nitro-N-(2-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-10-12(18(20)21)13(16-17)14(19)15-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIPMRGVUSGKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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